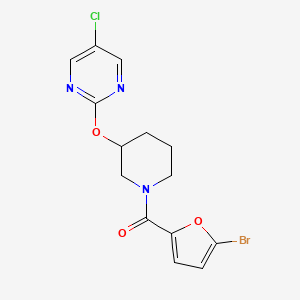![molecular formula C30H29N5O5S B2941288 2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide CAS No. 959493-20-0](/img/structure/B2941288.png)
2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazolinone , a class of organic compounds with a wide range of biological activities. The presence of an imidazo group attached to the quinazolinone ring, along with various other functional groups such as ethoxyphenyl, methoxybenzyl, and an acetamide group, suggests that this compound could have unique properties and potential applications in fields like medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Research on compounds with similar structures to the mentioned compound involves novel synthesis techniques. For example, the synthesis of 2-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol demonstrates the preparation of benzimidazole derivatives through specific reactions, highlighting the intricacies of chemical synthesis in developing compounds with potential therapeutic applications (Tai, Lin, & Liang, 2019).
Crystal Structure Analysis : The detailed structural analysis through X-ray single crystal diffraction analysis offers insights into the molecular arrangement and bonding, essential for understanding the compound's potential interactions and stability (Tai, Lin, & Liang, 2019).
Biological Activity and Applications
Antitumor Activities : The antitumor activities of related compounds are a significant area of research. For instance, the evaluation of antitumor activities against human hepatoma and colon carcinoma cells provides a basis for developing potential cancer therapeutics (Tai, Lin, & Liang, 2019).
Antimicrobial Properties : Derivatives similar to the mentioned compound exhibit promising antimicrobial properties. For example, rhodanine-3-acetic acid-based amides, esters, and derivatives have shown activity against a panel of bacteria, mycobacteria, and fungi, highlighting the potential for developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory and Analgesic Activities : The synthesis and investigation of compounds for their analgesic and anti-inflammatory activities are crucial. Some synthesized quinazolin-4(3H)-ones have demonstrated significant effects, suggesting potential for development into therapeutic agents addressing pain and inflammation (Alagarsamy, Gopinath, Parthiban, Rao, Murali, & Solomon, 2011).
Anticonvulsant Effects : Exploring the anticonvulsant effects of quinazolinyl-acetamides adds another dimension to the therapeutic potential of these compounds. Some synthesized derivatives have shown moderate effects in seizure models, opening avenues for further research in neuropharmacology (Bunyatyan, Severina, Mokhamad, Zalevskyi, Shtrygol’, Shark, Tsyvunin, Kompantsev, Shevchenko, Kovalenko, Georgiyants, Ogay, & Khadzhieva, 2020).
Mechanism of Action
properties
IUPAC Name |
2-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-3-40-21-14-12-20(13-15-21)32-27(37)18-41-30-34-23-10-6-5-9-22(23)28-33-24(29(38)35(28)30)16-26(36)31-17-19-8-4-7-11-25(19)39-2/h4-15,24H,3,16-18H2,1-2H3,(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAUBHZQIVDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)
![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)

![(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2941210.png)
![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)

![4-Phenyl-1-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}methyl)azetidin-2-one](/img/structure/B2941219.png)
![4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2941220.png)

![1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2941225.png)
![1-(3,5-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2941227.png)
